molecular formula C8H17Br B074790 (S)-2-Bromooctane CAS No. 1191-24-8

(S)-2-Bromooctane

Cat. No. B074790
CAS RN: 1191-24-8
M. Wt: 193.12 g/mol
InChI Key: FTJHYGJLHCGQHQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the raw materials used, the conditions required for the reaction, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Electroassisted Catalysis of Reductive Coupling : Cannes et al. (1999) reported on the use of a CoSalen complex in an electrochemical cell for the reductive coupling of 2-bromooctane and methyl vinyl ketone. This study suggests the formation of a heterobinuclear Co–Salen–Fe complex as an effective catalyst in this reaction (Cannes et al., 1999).

  • Electrochemical Reduction at Carbon Cathodes : Cleary et al. (1986) explored the electrochemical reduction of alkyl halides, including 2-bromooctane, at vitreous carbon cathodes. The study provided insights into the formation of alkyl carbanions and other products, highlighting the potential of 2-bromooctane in electrochemical applications (Cleary et al., 1986).

  • Synthesis under Solvent-Free Conditions : Zhang Ya-dong (2010) demonstrated the synthesis of 2-hydroxyethyl n-octyl sulfide using 1-bromooctane under organic solvent-free conditions. This research highlighted the potential of 2-bromooctane in environmentally-friendly synthesis processes (Zhang Ya-dong, 2010).

  • Catalytic Reduction by Nickel(I) Salen : Guyon et al. (2002) investigated the catalytic reduction of 1-bromooctane using nickel(I) salen. Their study focused on the production of various hydrocarbons, contributing to the understanding of catalytic processes involving 2-bromooctane (Guyon et al., 2002).

  • Enhancement of Reaction Rates with Polyethylene Glycols : Ido et al. (1988) examined the dehydrohalogenation of 2-bromooctane catalyzed by polyethylene glycols. This study revealed the significant increase in reaction rates with the addition of methanol, suggesting the effectiveness of polyethylene glycols as a phase transfer catalyst (Ido et al., 1988).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, handling precautions, and first aid measures.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound.


properties

IUPAC Name

(2S)-2-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHYGJLHCGQHQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152315
Record name sec-Octyl bromide, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Bromooctane

CAS RN

1191-24-8
Record name sec-Octyl bromide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Octyl bromide, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEC-OCTYL BROMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Bromooctane
Reactant of Route 2
Reactant of Route 2
(S)-2-Bromooctane
Reactant of Route 3
Reactant of Route 3
(S)-2-Bromooctane
Reactant of Route 4
Reactant of Route 4
(S)-2-Bromooctane
Reactant of Route 5
Reactant of Route 5
(S)-2-Bromooctane
Reactant of Route 6
(S)-2-Bromooctane

Citations

For This Compound
34
Citations
P Dussault, A Sahli - The Journal of Organic Chemistry, 1992 - ACS Publications
CH3CH2CH (Ph) COOH 65% CH3CH2CH (Ph) C03H 60% normal workup, purification, and storage. In all cases, acidic hydrolysis affords the desired hydroperoxides in good overall …
Number of citations: 76 pubs.acs.org
J San Filippo Jr, J Silbermann - Journal of the American Chemical …, 1982 - ACS Publications
The reaction of lithium, sodium, and potassium trimethylstannate,(CH3) 3SnLi,-Na, and-K, and triphenylstannate, Ph3SnLi,-Na, and-K, with optically active 2-octyl tosylate, chloride, and …
Number of citations: 26 pubs.acs.org
T Koga, S Makinouchi, N Okukado - Chemistry Letters, 1988 - journal.csj.jp
Acyliron complexes, easily prepared from disodium tetracarbonylferrate and alkyl halides, reacted with aryl iodides in the presence of a catalytic amount of Pd(PPh 3 ) 4 and a cocatalyst…
Number of citations: 12 www.journal.csj.jp
RE Ridgewell, MM Abdel-Monem - Drug metabolism and disposition, 1987 - Citeseer
(R, S)-2-lodooctane and (R, S)-2-bromooctane were found to be sub-strates for the glutathione S-transferases from rat liver. The conjugation reactions of the enantiomenc 2-halooctanes …
Number of citations: 18 citeseerx.ist.psu.edu
RA Johnson, EG Nidy, MV Merritt - Journal of the American …, 1978 - ACS Publications
The main peroxidic product obtained from the reaction of K02 with primary RX in benzene, in DMF, and in Me2SO and from reaction with secondary RX in benzene is the dialkyl …
Number of citations: 56 pubs.acs.org
BH Lipshutz, RS Wilhelm - Journal of the American Chemical …, 1982 - ACS Publications
It was anticipated at the outset that treatment of an optically active secondary bromide or iodide with 2 would give the product corresponding to inversion at carbon. A previous study …
Number of citations: 70 pubs.acs.org
KW Lee, J San Filippo Jr - Organometallics, 1982 - ACS Publications
Results Although other studies2c, d have sought to compare chemical reactivity within a homologous series of group 4 anions, these earlyefforts failed to appreciate the very substantial …
Number of citations: 2 pubs.acs.org
G Qian, X Yang, X Wang, JD Herod… - Advanced Optical …, 2020 - Wiley Online Library
Circularly polarized luminescence (CPL) is of interest due to its wide potential application in semiconductors. To balance the emission efficiency and luminescence dissymmetry factor (…
Number of citations: 51 onlinelibrary.wiley.com
GE Bossard, TA George, RK Lester… - Inorganic …, 1985 - ACS Publications
The single diastereomer The first report of the formation of a carbon-nitrogen bond in reactions of stable, well-defineddinitrogen complexes appeared in 1972. Chatt and co-workers1 2 …
Number of citations: 13 pubs.acs.org
BH Lipshutz, RS Wilhelm, JA Kozlowski… - The Journal of Organic …, 1984 - ACS Publications
Higher order cuprates, represented by thegeneral formula R2Cu (CN) Li2, are readily prepared from copper cyanide and 2 equiv of an organolithium. These novel reagents react readily …
Number of citations: 197 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.